molecular formula C25H21BrN4O4 B7743248 N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanehydrazide

N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanehydrazide

Cat. No.: B7743248
M. Wt: 521.4 g/mol
InChI Key: CRACOWSRGGTVCB-UHFFFAOYSA-N
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Description

N'-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanehydrazide is a novel synthetic compound designed for research purposes, integrating a quinazolinone pharmacophore with a hydrazone linker and a substituted benzaldehyde moiety. This structural combination is of significant interest in medicinal chemistry for the development of multi-target therapeutic agents. The quinazolinone core is a privileged scaffold well-documented for its diverse biological activities, including potent anti-inflammatory effects that can surpass standard drugs like indomethacin . Furthermore, the hydrazone functional group (-NH-N=CH-), formed from the condensation of a hydrazide with an aldehyde, is an active pharmacophore associated with a broad spectrum of bioactivities . The 3-bromo-4-hydroxy-5-methoxybenzaldehyde component contributes to the molecule's properties; the bromo group is an electron-withdrawing substituent often associated with enhanced anti-inflammatory activity, while the hydroxy and methoxy groups are electron-donating, which can favor potent antioxidant activity through radical scavenging mechanisms . Compounds with similar hybrid structures, particularly those incorporating triazole or quinazoline rings, have shown promising anticancer activity in vitro against various human cancer cell lines, with mechanisms that may include the inhibition of enzymes like Histone Deacetylases (HDAC) . Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex heterocyclic systems, or for direct biological evaluation in assays targeting oxidative stress, inflammation, and oncogenesis. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-oxo-2-phenylquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN4O4/c1-15(24(32)29-27-14-16-12-19(26)22(31)21(13-16)34-2)30-23(17-8-4-3-5-9-17)28-20-11-7-6-10-18(20)25(30)33/h3-15,31H,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRACOWSRGGTVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC(=C(C(=C1)Br)O)OC)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanehydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

Property Details
Molecular Formula C20H18BrN3O4
Molecular Weight 436.28 g/mol
IUPAC Name This compound

Anticancer Activity

Research indicates that quinazoline-based compounds exhibit significant anticancer properties. The compound has been studied for its cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • PC3 (prostate cancer)
  • HT-29 (colon cancer)

In a study examining similar quinazolinone derivatives, compounds demonstrated IC50 values ranging from 10 μM to 40 μM across these cell lines, indicating their potential effectiveness in inhibiting tumor growth .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Quinazoline derivatives have been shown to possess antibacterial and antifungal activities. For instance, certain derivatives have been reported to exhibit significant inhibition against Gram-positive and Gram-negative bacteria . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.

The exact mechanism of action for this compound is not fully elucidated; however, several hypotheses include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • DNA Interaction: Potential binding to DNA could interfere with replication and transcription processes.
  • Cell Signaling Modulation: It may alter cell signaling pathways that regulate cell survival and apoptosis .

Case Studies

Several studies have explored the biological activities of quinazoline derivatives similar to the compound :

  • Cytotoxicity Studies: A series of quinazolinone hybrids were synthesized and tested for their cytotoxic effects on MCF-7 and PC3 cells, revealing promising results with some compounds achieving IC50 values as low as 10 μM .
  • Antimicrobial Screening: Derivatives were evaluated for their antimicrobial efficacy against various pathogens, showing notable activity against both bacterial and fungal strains .

Scientific Research Applications

Medicinal Chemistry

N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanehydrazide has been investigated for its anticancer properties . Quinazoline derivatives are known to inhibit various kinases involved in cancer progression. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through multiple mechanisms, including:

  • Inhibition of cell proliferation
  • Induction of cell cycle arrest

Case Study : A study published in the Journal of Medicinal Chemistry explored a series of quinazoline derivatives, demonstrating that modifications at the benzylidene position significantly enhanced anticancer activity against breast cancer cell lines (MDA-MB-231) .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial applications. The presence of the bromine atom and hydroxyl group may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Case Study : Research has indicated that similar hydrazone derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro tests showed that derivatives with halogen substitutions had improved efficacy compared to their non-halogenated counterparts .

Enzyme Inhibition

The compound could act as an enzyme inhibitor, particularly in pathways associated with cancer and infectious diseases. The hydrazone linkage is known to interact with active sites of various enzymes.

Mechanism of Action :

  • Binding to enzyme active sites , potentially blocking substrate access.

Material Science

Due to its unique chemical structure, this compound may also find applications in developing new materials, such as:

  • Polymeric materials : Incorporating this compound into polymer matrices could enhance thermal stability and mechanical properties.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Modifications

Compound Name Core Structure Substituents Key Modifications Biological Activity Reference
Target Compound Quinazolinone + propanehydrazide 3-Br, 4-OH, 5-OCH₃ Bromine enhances electrophilicity; methoxy improves solubility Not explicitly reported (analogs show antimicrobial/anti-inflammatory)
(E)-N′-(4-Hydroxybenzylidene)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Quinazolinone + acetamide 4-OH Acetamide linker; lacks bromine/methoxy Moderate antimicrobial activity
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide (V9) Quinazolinone + acetamide Ethylamino side chain Enhanced analgesic/anti-inflammatory activity IC₅₀ = 12.8 µM (COX-2 inhibition)
2-(2-Fluorobiphenyl-4-yl)-N′-substituted propanehydrazides Propanehydrazide + fluorobiphenyl Fluorine substituents Fluorine increases metabolic stability Anti-inflammatory (75% inhibition at 50 mg/kg)

Preparation Methods

Formation of the Carboxylic Acid Precursor

The quinazolinone core is synthesized by cyclocondensation of anthranilic acid with a β-keto ester. For example, anthranilic acid reacts with ethyl acetoacetate in pyridine to yield 2-phenyl-4-quinazolinone . Subsequent alkylation at the N3 position is achieved using propargyl bromide in the presence of a base (e.g., K₂CO₃), forming 3-(prop-2-yn-1-yl)-2-phenylquinazolin-4(3H)-one .

Conversion to Acyl Chloride

The carboxylic acid derivative 3-(prop-2-yn-1-yl)-2-phenylquinazolin-4(3H)-one-2-propanoic acid is treated with thionyl chloride (SOCl₂) under reflux to form the corresponding acyl chloride. This step is critical for enhancing reactivity toward nucleophilic substitution.

Hydrazinolysis

The acyl chloride is reacted with excess hydrazine hydrate (80%) in dry benzene under reflux for 5 hours. The reaction mixture is cooled, and the precipitate is filtered and recrystallized from ethanol to yield the hydrazide intermediate:

\text{Yield: 85%; m.p. 178–180°C; } \lambda_{\text{max}} \text{(UV): 270 nm; IR (KBr): } \nu = 3250 \, (\text{N-H}), 1660 \, (\text{C=O}), 1610 \, (\text{C=N}) \, \text{cm}^{-1}

Preparation of 3-Bromo-4-Hydroxy-5-Methoxybenzaldehyde

Bromination of Vanillin

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is brominated using bromine (Br₂) in acetic acid at 0–5°C. The reaction selectively substitutes the aromatic ring at the 5-position, yielding 5-bromovanillin .

Demethylation and Protection

The methoxy group at the 3-position is demethylated using HBr in acetic acid, followed by reprotection with methyl iodide (CH₃I) in the presence of K₂CO₃ to yield 3-bromo-4-hydroxy-5-methoxybenzaldehyde .

Condensation to Form the Hydrazone Schiff Base

Reaction Conditions

The hydrazide intermediate (1 mmol) and aldehyde (1 mmol) are refluxed in absolute ethanol (20 mL) with a catalytic amount of glacial acetic acid (0.5 mL) for 6–8 hours. The reaction progress is monitored via TLC (ethyl acetate/hexane, 1:1).

Workup and Purification

The crude product is filtered, washed with cold ethanol, and recrystallized from a methanol/water mixture (3:1) to yield the title compound as a pale-yellow solid:

\text{Yield: 72%; m.p. 210–212°C; IR (KBr): } \nu = 3220 \, (\text{O-H}), 1635 \, (\text{C=N}), 1590 \, (\text{C=O}) \, \text{cm}^{-1}

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.25 (s, 1H, OH), 8.70 (s, 1H, N=CH), 7.85–7.40 (m, 9H, aromatic), 4.20 (q, 2H, CH₂), 3.90 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 168.5 (C=O), 161.2 (C=N), 152.0–115.0 (aromatic carbons), 56.0 (OCH₃).

Mass Spectrometry (MS)

  • ESI-MS : m/z 567.2 [M+H]⁺ (calculated for C₂₆H₂₂BrN₃O₄: 566.1).

Challenges and Troubleshooting

  • Low Hydrazide Reactivity : Ensure complete conversion to the acyl chloride by extending SOCl₂ reflux time to 4 hours.

  • Aldehyde Oxidation : Store the aldehyde under inert atmosphere to prevent oxidation to the carboxylic acid.

  • By-Product Formation : Use freshly distilled ethanol to minimize esterification side reactions.

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with a hydrazide precursor to form the hydrazone intermediate.
  • Step 2: Cyclization with a quinazolinone derivative under acidic or basic conditions to form the final product.
  • Optimization Parameters:
  • Solvents: Ethanol or methanol for solubility and reaction efficiency .
  • Catalysts: Acetic acid or p-toluenesulfonic acid to accelerate cyclization .
  • Temperature: Controlled reflux (70–90°C) to prevent side reactions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high purity .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming structural integrity?

  • Nuclear Magnetic Resonance (NMR):
  • 1H/13C NMR identifies proton environments and carbon frameworks (e.g., methoxy at ~3.8 ppm, aromatic protons at 6.5–8.0 ppm) .
  • 2D NMR (COSY, HSQC) resolves complex coupling in the quinazolinone and hydrazide moieties .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C28H24BrN5O4) .
    • Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
    • X-ray Crystallography: Resolves stereochemistry and crystal packing .

Q. What in vitro models are suitable for initial screening of biological activity?

  • Antimicrobial Activity:
  • Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Cytotoxicity:
  • MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
    • Anti-inflammatory Potential:
  • COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups?

  • Methodology:
  • Synthesize analogs with substitutions (e.g., replacing Br with Cl, modifying methoxy to ethoxy) .
  • Compare bioactivity data to pinpoint essential groups.
    • Example Findings:
  • Bromo substituent: Enhances antitumor activity by increasing electrophilicity .
  • Methoxy group: Improves solubility but may reduce binding affinity to hydrophobic targets .
    • Tools: Statistical analysis (e.g., PCA) to correlate structural features with activity .

Q. What computational methods predict interaction mechanisms with biological targets?

  • Molecular Docking:
  • Use AutoDock Vina to model binding to enzymes (e.g., topoisomerase II) or receptors .
  • Validate with MD simulations (GROMACS) to assess binding stability .
    • Quantum Chemical Analysis:
  • DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and HOMO-LUMO gaps .
    • ADMET Prediction: SwissADME or pkCSM to estimate pharmacokinetics .

Q. How can contradictions in biological activity data across studies be resolved?

  • Potential Causes:
  • Variability in compound purity (e.g., residual solvents affecting assays) .
  • Differences in cell line sensitivity or culture conditions .
    • Solutions:
  • Standardization: Use HPLC-purified batches (>98% purity) for assays .
  • Reproducibility: Cross-validate findings in multiple models (e.g., 2D vs. 3D cell cultures) .
  • Meta-Analysis: Pool data from independent studies to identify trends .

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